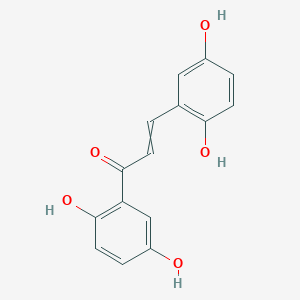![molecular formula C13H16O2 B14251335 2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one](/img/structure/B14251335.png)
2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one is an organic compound with a complex structure that includes a phenyl group, an oxirane ring, and a dimethylated propanone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one typically involves the reaction of 2,2-dimethyl-1-phenyl-1-propanol with an oxidizing agent to form the oxirane ring. One common method involves the use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions to achieve the epoxidation of the alkene precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (m-CPBA) is commonly used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1-phenyl-1-propanol: A precursor in the synthesis of the target compound.
2,2-Dimethyl-1-pyridin-2-yl-propan-1-one: Another compound with a similar structural motif but different functional groups.
Uniqueness
2,2-Dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one is unique due to its combination of a phenyl group, an oxirane ring, and a dimethylated propanone backbone. This unique structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one |
InChI |
InChI=1S/C13H16O2/c1-13(2,3)12(14)11-10(15-11)9-7-5-4-6-8-9/h4-8,10-11H,1-3H3/t10-,11-/m0/s1 |
Clave InChI |
AOBSWBDDACZYAY-QWRGUYRKSA-N |
SMILES isomérico |
CC(C)(C)C(=O)[C@@H]1[C@@H](O1)C2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)C(=O)C1C(O1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,3-Diphenylpropyl)(methyl)amino]-2,2-dimethylpropanal](/img/structure/B14251253.png)
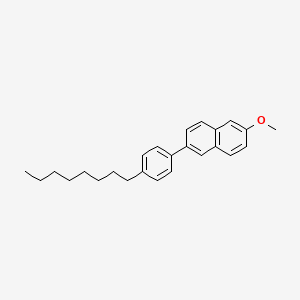
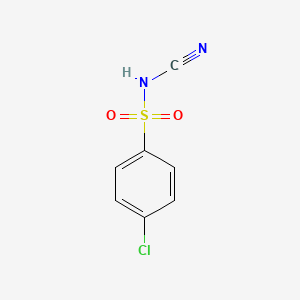
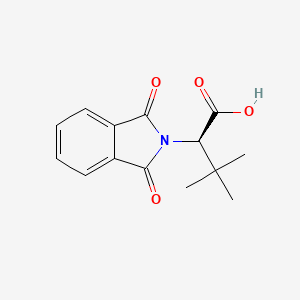
![Butanediamide, N,N-dimethyl-N'-[4-(methylamino)-4-oxobutyl]-](/img/structure/B14251281.png)

![Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate](/img/structure/B14251297.png)
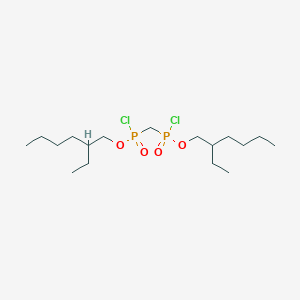
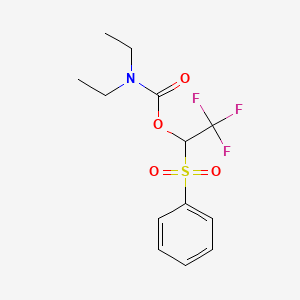
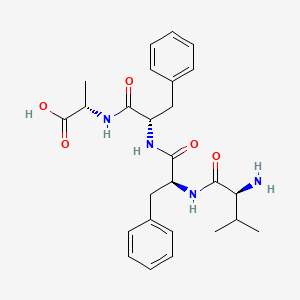

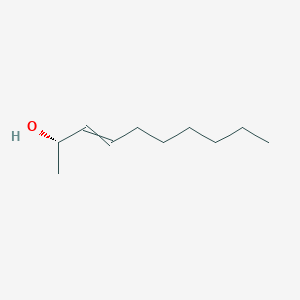
![4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-](/img/structure/B14251338.png)
